molecular formula C6H8BrF3 B13637989 1-Bromo-3-(trifluoromethyl)cyclopentane

1-Bromo-3-(trifluoromethyl)cyclopentane

Cat. No.: B13637989
M. Wt: 217.03 g/mol
InChI Key: ODLVCEJXSQMGSK-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethyl)cyclopentane is an organic compound with the chemical formula C7H8BrF3. It belongs to the class of halogenated cyclopentanes and is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a cyclopentane ring

Preparation Methods

The synthesis of 1-Bromo-3-(trifluoromethyl)cyclopentane typically involves the bromination of 3-(trifluoromethyl)cyclopentane. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The reaction is carried out at a specific temperature to ensure the selective bromination at the desired position on the cyclopentane ring .

Industrial production methods may involve more advanced techniques, including continuous flow reactors and the use of more efficient catalysts to enhance yield and purity. These methods are designed to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

1-Bromo-3-(trifluoromethyl)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to remove the bromine atom and form 3-(trifluoromethyl)cyclopentane.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the cyclopentane ring, leading to the formation of cyclopentanone derivatives.

Scientific Research Applications

1-Bromo-3-(trifluoromethyl)cyclopentane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethyl)cyclopentane involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group contribute to its reactivity and ability to form stable intermediates during chemical reactions. These interactions can influence various pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

1-Bromo-3-(trifluoromethyl)cyclopentane can be compared with other halogenated cyclopentanes, such as:

    1-Bromo-3-fluorocyclopentane: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.

    1-Chloro-3-(trifluoromethyl)cyclopentane: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.

    1-Iodo-3-(trifluoromethyl)cyclopentane:

The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which impart distinct reactivity and stability compared to other similar compounds.

Properties

Molecular Formula

C6H8BrF3

Molecular Weight

217.03 g/mol

IUPAC Name

1-bromo-3-(trifluoromethyl)cyclopentane

InChI

InChI=1S/C6H8BrF3/c7-5-2-1-4(3-5)6(8,9)10/h4-5H,1-3H2

InChI Key

ODLVCEJXSQMGSK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(F)(F)F)Br

Origin of Product

United States

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